molecular formula C13H21N3O2S2 B2576824 N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide CAS No. 2415603-68-6

N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide

Cat. No. B2576824
CAS RN: 2415603-68-6
M. Wt: 315.45
InChI Key: KFNKDTXLIVWVEI-UHFFFAOYSA-N
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Description

N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound is a potent inhibitor of a class of enzymes called serine proteases, which are involved in various physiological processes in the body.

Mechanism of Action

The mechanism of action of N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide involves the inhibition of serine proteases. These enzymes contain a serine residue in their active site, which is essential for their catalytic activity. This compound binds to the active site of these enzymes and forms a covalent bond with the serine residue, thereby inhibiting their activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit blood coagulation, reduce inflammation, and inhibit tumor growth. However, it may also have some side effects, such as bleeding and increased risk of infection.

Advantages and Limitations for Lab Experiments

The advantages of using N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide in lab experiments include its potent inhibitory activity against serine proteases, its specificity towards certain enzymes, and its potential applications in the treatment of various diseases. However, its limitations include its potential side effects, its high cost, and the need for specialized equipment and expertise to handle the compound safely.

Future Directions

There are several future directions for the research on N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide. These include the development of more potent and specific inhibitors of serine proteases, the investigation of the compound's potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, and the exploration of its potential as a diagnostic tool for the detection of certain diseases. Additionally, further research is needed to investigate the compound's safety and potential side effects in humans.

Synthesis Methods

The synthesis of N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide involves several steps. The first step is the preparation of the starting material, which is 2-methyl-1,3-thiazole-4-carboxylic acid. This is then converted to the corresponding acid chloride, which is reacted with piperidine to obtain the intermediate product. The final step involves the reaction of the intermediate with cyclopropanesulfonamide to obtain the target compound.

Scientific Research Applications

N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide has been studied extensively for its potential applications in the field of medicine. It has been shown to be a potent inhibitor of several serine proteases, including thrombin, trypsin, and factor Xa. These enzymes are involved in various physiological processes, such as blood coagulation, inflammation, and fibrinolysis. Therefore, this compound has potential applications in the treatment of diseases such as thrombosis, inflammation, and cancer.

properties

IUPAC Name

N-[1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S2/c1-10-14-12(9-19-10)8-16-6-4-11(5-7-16)15-20(17,18)13-2-3-13/h9,11,13,15H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNKDTXLIVWVEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCC(CC2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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